4-Chloro-6-(3-phenylpropyl)pyrimidine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

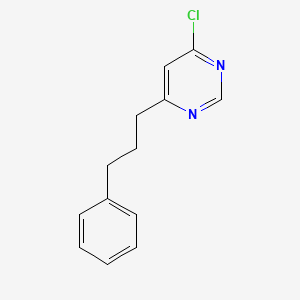

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry, specifically the numbering system used for pyrimidine derivatives. The parent pyrimidine ring serves as the fundamental structural framework, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered heterocyclic ring. The compound's complete name, 4-Chloro-6-(3-phenylpropyl)pyrimidine, precisely indicates the substitution pattern where a chlorine atom occupies the 4-position and a 3-phenylpropyl group is attached at the 6-position of the pyrimidine core structure. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community.

The structural representation of this compound can be comprehensively described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation provides a linear notation: c1ccc(cc1)CCCc2cc(ncn2)Cl, which encodes the complete structural information in a compact format. The International Chemical Identifier string InChI=1S/C13H13ClN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 offers an internationally standardized method for representing the compound's structure. These notation systems enable precise structural communication and facilitate database searches and computational analysis of the compound's properties.

The three-dimensional structural representation reveals important conformational aspects of this compound that influence its chemical behavior and biological activity. The pyrimidine ring maintains a planar configuration typical of aromatic heterocycles, while the 3-phenylpropyl substituent introduces conformational flexibility through its methylene chain linkage. The chlorine atom at the 4-position contributes to the compound's electronic properties and potential reactivity patterns. The phenyl ring at the terminus of the propyl chain can adopt various orientations relative to the pyrimidine core, influencing the overall molecular geometry and potential interactions with biological targets.

| Structural Feature | Position | Chemical Group | Notation |

|---|---|---|---|

| Core Structure | 1,3-positions | Nitrogen atoms | Pyrimidine ring |

| Halogen Substituent | 4-position | Chlorine atom | Cl |

| Alkyl-Aryl Chain | 6-position | 3-phenylpropyl | C6H5-CH2-CH2-CH2- |

| Aromatic System | Terminal | Phenyl ring | C6H5 |

Chemical Abstracts Service Registry Number and Molecular Formula Validation

Isomeric Considerations and Stereochemical Analysis

The structural analysis of this compound reveals important considerations regarding potential isomeric forms and stereochemical properties that influence its chemical behavior and biological activity. The compound's structure contains no asymmetric carbon centers, eliminating the possibility of optical isomerism or enantiomeric forms. However, the presence of the flexible 3-phenylpropyl side chain introduces conformational isomerism possibilities through rotation around the carbon-carbon single bonds within the propyl linker. These conformational variations can significantly impact the compound's three-dimensional shape and its ability to interact with biological targets or participate in specific chemical reactions.

Positional isomerism represents another critical aspect of the structural chemistry surrounding this compound. The pyrimidine ring system allows for multiple substitution patterns, and the specific positioning of the chlorine atom at the 4-position and the phenylpropyl group at the 6-position distinguishes this compound from other potential isomers. Alternative substitution patterns, such as 2-chloro-4-(3-phenylpropyl)pyrimidine or 4-chloro-2-(3-phenylpropyl)pyrimidine, would represent distinct constitutional isomers with different chemical and biological properties. The systematic nomenclature precisely specifies the substitution pattern to avoid confusion with these potential structural variants.

The conformational landscape of this compound involves rotational flexibility around the bonds connecting the propyl chain to both the pyrimidine ring and the terminal phenyl group. The three methylene groups in the propyl linker provide multiple rotational degrees of freedom, allowing the phenyl ring to adopt various spatial orientations relative to the pyrimidine core. These conformational states can be characterized by different dihedral angles and may exhibit varying stabilities depending on intramolecular interactions and environmental factors. Computational chemistry studies using molecular mechanics and quantum chemical methods can provide insights into the preferred conformations and energy barriers for interconversion between different conformational states.

Tautomerism considerations, while less prominent in this particular compound compared to other pyrimidine derivatives, still warrant examination in the context of its chemical behavior. The pyrimidine ring system can potentially undergo tautomeric rearrangements under specific conditions, particularly involving proton migration between nitrogen atoms or between nitrogen and carbon positions. However, the presence of the chloro substituent and the alkyl-aryl side chain stabilizes the canonical pyrimidine structure and reduces the likelihood of significant tautomeric equilibria. Understanding these structural possibilities is crucial for predicting the compound's reactivity patterns and stability under various chemical conditions.

| Isomeric Type | Possibility | Structural Impact | Significance |

|---|---|---|---|

| Optical Isomerism | Absent | No chiral centers | Single enantiomer |

| Conformational Isomerism | Present | Propyl chain rotation | Multiple conformers |

| Positional Isomerism | Alternative patterns | Different substitution sites | Distinct compounds |

| Tautomerism | Minimal | Stabilized structure | Limited relevance |

Properties

IUPAC Name |

4-chloro-6-(3-phenylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHMYGOUFFDUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-Chloro-6-(3-phenylpropyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 3-phenylpropyl group at the 6-position. This unique structure is believed to contribute to its biological properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on pyrimidine derivatives have shown that they can inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an important enzyme in the purine synthesis pathway. This inhibition leads to reduced cell proliferation in cancer cell lines, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives provides insight into how modifications affect biological activity. For example, a study demonstrated that specific substitutions on the pyrimidine ring can enhance potency against various cancer cell lines. The presence of the 3-phenylpropyl group is particularly noted for increasing lipophilicity and potentially improving cellular uptake .

In Vitro Studies

In vitro evaluations have shown that compounds with similar structures can exhibit varying degrees of cytotoxicity against different cancer cell lines, such as A549 and HeLa. For instance, some derivatives demonstrated IC50 values in the low nanomolar range, indicating potent antiproliferative effects. The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | ~100 | Inhibition of tubulin polymerization |

| Similar Pyrimidine Derivative | HeLa | 60 | Induction of apoptosis through G2/M arrest |

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that certain compounds led to significant growth inhibition in cancer cell lines, with mechanisms linked to tubulin disruption and apoptosis induction .

Case Study 2: Targeted Drug Development

Another research effort focused on optimizing pyrimidine-based compounds for enhanced selectivity and potency against specific cancer targets. The findings suggested that modifications at the 6-position could lead to improved binding affinities for target enzymes involved in cancer metabolism, further supporting the potential utility of this compound in targeted therapies .

Scientific Research Applications

Psychotropic Drugs

One of the primary applications of 4-Chloro-6-(3-phenylpropyl)pyrimidine is in the development of psychotropic medications. Pyrimidine derivatives, including this compound, have been shown to interact with central nervous system receptors such as dopamine and serotonin. This interaction can lead to significant psychotropic effects, making these compounds promising candidates for treating psychiatric disorders .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic efficacy.

Modifications and Potency

Studies have shown that modifying the substituents on the pyrimidine ring can significantly affect the compound's potency against specific targets. For example, altering the phenylpropyl group or introducing different halogens can enhance binding affinity to target receptors, thereby increasing biological activity .

| Modification Type | Effect on Activity |

|---|---|

| Substituent at Position 3 | Increased potency against CNS receptors |

| Halogen substitution | Enhanced binding affinity |

| Chain length variations | Altered pharmacokinetics |

Novel Drug Formulations

A notable case study involves the development of a novel series of pyrimidine derivatives that includes this compound as a lead compound. These derivatives were designed to overcome limitations associated with existing psychotropic drugs, such as side effects and bioavailability issues. The new formulations demonstrated improved efficacy in preclinical models, indicating their potential for clinical application .

Preclinical Trials

In preclinical trials, compounds based on this compound have shown promise in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). The compounds were tested for their ability to prevent protein aggregation associated with ALS pathology, demonstrating neuroprotective effects that could lead to new therapeutic options for patients .

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

- This compound : Serves as a versatile intermediate; its 3-phenylpropyl chain balances lipophilicity and steric bulk for CNS-targeting drugs.

- Competitors: Diamino Analogs: Preferred for enzyme inhibition due to hydrogen-bonding capacity . Thieno-pyrimidines: Favored in antiviral research for metabolic stability . Pyrazolo-pyrimidines: Exploited for kinase inhibition and antimicrobial activity .

Preparation Methods

Nucleophilic Substitution on 4,6-Dichloropyrimidine Precursors

A common and effective approach involves starting from 4,6-dichloropyrimidine derivatives, which undergo selective nucleophilic substitution at the 6-position with a 3-phenylpropyl nucleophile, typically a Grignard reagent or an organolithium reagent.

Procedure : The 4,6-dichloropyrimidine is reacted with 3-phenylpropylmagnesium bromide or similar organometallic reagents in an inert solvent such as tetrahydrofuran (THF) at low temperatures (around −78°C) to control regioselectivity and avoid over-alkylation.

Outcome : This yields this compound with high selectivity, preserving the chlorine at the 4-position for potential further functionalization.

Two-Step Substitution via 4-Chloro-6-halopyrimidine Intermediates

Alternative methods involve a two-step process:

Halogenation or substitution at the 6-position of pyrimidine to introduce a suitable leaving group (e.g., bromine or iodine).

Nucleophilic substitution of the halogen at C6 with 3-phenylpropyl nucleophiles under controlled heating conditions.

This method allows for more flexibility in the choice of substituents and can be optimized for different phenylpropyl derivatives.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the substitution reactions on pyrimidine rings, reducing reaction times significantly while maintaining yields and selectivity.

- Example : Heating 4,6-dichloropyrimidine with 3-phenylpropyl nucleophiles under microwave conditions leads to efficient synthesis of this compound.

Catalytic and Base-Assisted Reactions

Reactions are often carried out in the presence of bases such as potassium carbonate to neutralize generated acids and drive the substitution forward.

Solvents like dimethylformamide (DMF) or methyl isobutyl ketone are commonly used to dissolve reactants and facilitate reaction kinetics.

Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed in related pyrimidine substitutions to improve yields and selectivity, although their use in this specific compound's synthesis is less documented.

Reaction Conditions and Optimization

Representative Synthetic Procedure (Literature-Based Example)

Preparation of 3-Phenylpropyl Grignard Reagent : React 3-phenylpropyl bromide with magnesium turnings in dry THF under inert atmosphere.

Substitution Reaction : Slowly add the Grignard reagent to a stirred solution of 4,6-dichloropyrimidine in THF at −78°C.

Reaction Progress : Stir the mixture for 3–4 hours, allowing temperature to rise gradually to room temperature.

Quenching : Add saturated ammonium chloride solution to quench excess Grignard reagent.

Isolation : Extract the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography.

Yield : Typically, yields range from 65% to 85% depending on reaction conditions and purification efficiency.

Analytical Validation and Quality Control

NMR Spectroscopy (¹H and ¹³C NMR) confirms the substitution pattern and integrity of the pyrimidine ring.

High-Performance Liquid Chromatography (HPLC) assesses purity, with typical purity levels exceeding 95%.

Mass Spectrometry (MS) verifies molecular weight and confirms the presence of the 3-phenylpropyl substituent.

Single-Crystal X-ray Diffraction (if crystals are available) provides definitive structural confirmation, especially useful for stereochemical assignments.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine | 3-Phenylpropylmagnesium bromide, THF, −78°C to RT | High selectivity; well-established | Requires inert atmosphere; sensitive reagents |

| Two-step halogenation and substitution | 4-Chloro-6-halopyrimidine | Halogenation reagents, nucleophiles, base, heating | Flexible; adaptable to different substituents | More steps; longer synthesis time |

| Microwave-assisted synthesis | 4,6-Dichloropyrimidine | Nucleophile, microwave heating | Faster reaction times | Requires microwave reactor |

| Base/catalyst-assisted substitution | 4,6-Dichloropyrimidine or derivatives | Potassium carbonate, DABCO, polar aprotic solvents | Improved yields and purity | Catalyst cost; optimization needed |

Research Findings and Notes

The choice of solvent and base significantly influences the reaction outcome; polar aprotic solvents like DMF and bases such as potassium carbonate are optimal to maintain the amino and chloro substituents intact without side reactions.

Microwave-assisted methods reduce reaction times from hours to minutes without compromising yield or purity, offering an efficient alternative for scale-up.

Selective substitution at the 6-position is favored due to electronic and steric factors, allowing retention of the 4-chloro substituent, which is valuable for further chemical modifications in drug discovery or material science applications.

Q & A

Q. What safety precautions are essential when handling 4-Chloro-6-(3-phenylpropyl)pyrimidine in laboratory settings?

Answer:

- PPE Requirements : Wear protective eyewear, nitrile gloves, and lab coats to prevent skin/eye contact. Use respirators if vapor exposure is possible .

- Containment : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during volatile intermediate formation .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

Q. How can researchers determine the purity of this compound following synthesis?

Answer:

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- NMR Spectroscopy : Compare - and -NMR spectra with literature data to confirm structural integrity .

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high purity.

Q. What are the common synthetic routes for preparing this compound?

Answer:

- Key Steps :

- Solvent Selection : Use anhydrous toluene or DMF to avoid side reactions .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance coupling efficiency .

- Temperature Control : Maintain reflux conditions (±2°C) during chlorination to minimize byproducts .

- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to isolate high-purity intermediates .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Answer:

- Multi-Technique Validation :

- X-ray Crystallography : Resolve ambiguities in regiochemistry by comparing experimental bond lengths/angles with computational models .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out isomeric contaminants.

- Computational Chemistry : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What advanced characterization techniques are critical for confirming the structure of novel this compound analogs?

Answer:

- Single-Crystal X-ray Diffraction : Provides unambiguous proof of molecular geometry and substituent positions .

- 2D NMR (COSY, HSQC) : Maps - and - correlations to assign complex splitting patterns in crowded regions .

- XPS Analysis : Identifies oxidation states of heteroatoms (e.g., chlorine) in solid-state samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.